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Compound of Interest

Compound Name: Atazanavir Sulfate

Cat. No.: B000745 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Atazanavir sulfate, a potent protease inhibitor, is a cornerstone of antiretroviral therapy for

HIV-1 infection.[1] Its efficacy is attributed to its specific inhibition of the viral Gag and Gag-Pol

polyprotein processing, which is essential for the maturation of infectious virions.[1] As with any

pharmaceutical agent, the purity and impurity profile of Atazanavir Sulfate are of paramount

importance to ensure its safety and efficacy. This technical guide provides an in-depth overview

of the structural analogs and related impurities of Atazanavir Sulfate, intended to be a

valuable resource for researchers, scientists, and professionals involved in drug development

and quality control.

Physicochemical Properties of Atazanavir and its
Sulfate Salt
Atazanavir is a heavily substituted carbohydrazide.[2] The sulfate salt is employed for its

improved bioavailability.[3]
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Property Atazanavir (Free Base)[2] Atazanavir Sulfate

Molecular Formula C38H52N6O7 C38H52N6O7 · H2SO4

Molecular Weight 704.9 g/mol 802.93 g/mol

Appearance Solid powder
White to pale yellow crystalline

powder

Solubility in Water 0.11 mg/L Slightly soluble

Melting Point ~200°C Not specified

Octanol/Water Partition

Coefficient (LogP)
4.5 Not specified

Structural Analogs and Related Impurities
The synthesis and degradation of Atazanavir Sulfate can result in the formation of various

related substances. These impurities can be process-related, degradation products, or

diastereomers. The United States Pharmacopeia (USP) sets limits for these impurities to

ensure the quality of the drug substance.[4]

Table of Known Impurities and Structural Analogs
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Impurity
Name/Analog

CAS Number
Molecular
Formula

Molecular
Weight ( g/mol
)

Notes

Atazanavir

Related

Compound A

(USP)

162537-11-3 C8H15NO4 189.21

A starting

material or

synthetic

intermediate.[5]

Atazanavir

Impurity B
198904-85-7 C17H21N3O2 299.37

A process-

related impurity,

also known as

tert-butyl 2-(4-

(pyridin-2-

yl)benzyl)hydrazi

ne-1-carboxylate.

[6][7] Considered

a potential

genotoxic

impurity.[8]

Atazanavir

(3R,8S,9S,12R)-

Isomer

1292296-11-7 C38H52N6O7 704.86
A diastereomer

of Atazanavir.[5]

Atazanavir

S,S,R,S-

Diastereomer

1292296-10-6 C38H52N6O7 704.86
A diastereomer

of Atazanavir.[3]

Atazanavir

S,S,S,R-

Diastereomer

1332981-16-4 C38H52N6O7 704.87
A diastereomer

of Atazanavir.[9]

Pyridinyl Benzoic

Acid (Atazanavir

EP Impurity A)

4385-62-0 C12H9NO2 199.21

A process-

related impurity.

[10]
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4-(Pyridin-2-

yl)benzaldehyde

(Atazanavir EP

Impurity B)

127406-56-8 C12H9NO 183.21
A process-

related impurity.

Atazanavir Di-

tert-butyl Analog
198904-86-8 - -

A process-

related impurity.

[11]

Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a drug substance and to

develop stability-indicating analytical methods.

Protocol for Forced Degradation of Atazanavir:

Acid Degradation: A solution of Atazanavir in a suitable solvent is treated with 0.1N HCl and

heated at 70°C for 3 hours.[11]

Base Degradation: A solution of Atazanavir is treated with 0.1N NaOH and heated at 70°C

for 3 hours.[11]

Oxidative Degradation: A solution of Atazanavir is treated with 3% H2O2 and heated at 70°C

for 3 hours.[11]

Thermal Degradation: A solid sample of Atazanavir is heated at 110°C for 3.5 hours.[11]

Photolytic Degradation: A solution of Atazanavir is exposed to UV light for 24 hours.

Following exposure to these stress conditions, the samples are analyzed by a stability-

indicating HPLC method to quantify the degradation and identify the degradation products.

Stability-Indicating HPLC Method
A robust HPLC method is crucial for the separation and quantification of Atazanavir from its

impurities.
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Example HPLC Method:

Column: C18 column (e.g., Waters X Bridge, 4.6 × 250 mm, 5 µm)

Mobile Phase: A mixture of acetonitrile, potassium dihydrogen phosphate buffer (pH 3), and

methanol.

Flow Rate: 1.0 mL/min

Detection: UV at 247 nm

Injection Volume: 20 µL

Temperature: Ambient

This method should be validated according to ICH guidelines for specificity, linearity, accuracy,

precision, and robustness.

Signaling Pathways and Biological Interactions
The biological effects of Atazanavir extend beyond its primary antiviral activity and involve

interactions with various cellular signaling pathways.

HIV Protease Inhibition
The primary mechanism of action of Atazanavir is the inhibition of HIV-1 protease, an enzyme

critical for the viral life cycle.[1] By binding to the active site of the protease, Atazanavir

prevents the cleavage of viral polyproteins, leading to the production of immature, non-

infectious virions.[1]
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Atazanavir inhibits HIV protease, preventing viral maturation.

UGT1A1 Inhibition and Hyperbilirubinemia
A common side effect of Atazanavir is hyperbilirubinemia, which is caused by the inhibition of

the UDP-glucuronosyltransferase 1A1 (UGT1A1) enzyme.[12] This enzyme is responsible for

the glucuronidation of bilirubin, a key step in its detoxification and excretion. Inhibition of

UGT1A1 leads to an accumulation of unconjugated bilirubin in the blood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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